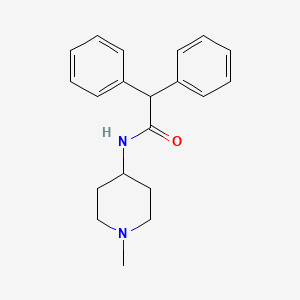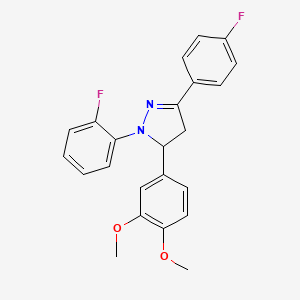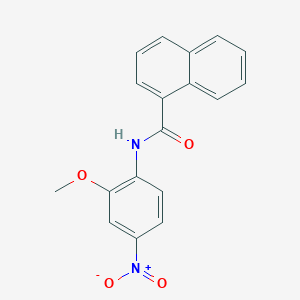![molecular formula C19H24N2O2S B4987323 N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF is a furan derivative that belongs to the class of opioid receptor ligands. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Mecanismo De Acción
MTF exerts its analgesic effects by binding to the mu-opioid receptor, which is located in the central nervous system. The binding of MTF to the mu-opioid receptor activates a signaling cascade that ultimately leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition results in a reduction in the transmission of pain signals, leading to analgesia.
Biochemical and Physiological Effects:
MTF produces a range of biochemical and physiological effects in the body. It has been shown to produce potent analgesia in animal models of pain without producing significant respiratory depression or sedation. MTF has also been shown to reduce the development of tolerance to opioids, which is a major limitation of traditional opioids. Additionally, MTF has been shown to produce fewer withdrawal symptoms than traditional opioids, making it a potential candidate for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTF has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in pain and addiction. MTF has also been shown to produce fewer unwanted side effects than traditional opioids, making it a safer alternative for use in animal models. However, the use of MTF in lab experiments is limited by its cost and availability.
Direcciones Futuras
There are several potential future directions for research on MTF. One area of research could focus on the development of new analogs of MTF with improved potency and selectivity for the mu-opioid receptor. Another area of research could focus on the use of MTF in combination with other drugs for the treatment of pain and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTF and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MTF involves the condensation of 2-furancarboxaldehyde with N-(3-bromobenzyl)-N-methylpiperidin-3-amine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with methylthiol chloride. The purity of the synthesized MTF can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
MTF has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. The mu-opioid receptor is known to play a crucial role in mediating the analgesic effects of opioids. MTF, being a selective agonist of the mu-opioid receptor, has the potential to produce potent analgesia without the unwanted side effects associated with traditional opioids such as respiratory depression, sedation, and addiction.
Propiedades
IUPAC Name |
N-[[1-[(3-methylsulfanylphenyl)methyl]piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-24-17-7-2-5-15(11-17)13-21-9-3-6-16(14-21)12-20-19(22)18-8-4-10-23-18/h2,4-5,7-8,10-11,16H,3,6,9,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFGEMQWQLWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)


![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![2-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]-3-nitrobenzoic acid](/img/structure/B4987287.png)
![3-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987288.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4987307.png)


![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)

![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)
![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)